![molecular formula C5H9F4N B2853695 (2S)-3,3,4,4-Tetrafluoro-2-methylbutan-1-amine CAS No. 2248175-33-7](/img/structure/B2853695.png)
(2S)-3,3,4,4-Tetrafluoro-2-methylbutan-1-amine
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Overview
Description
(2S)-3,3,4,4-Tetrafluoro-2-methylbutan-1-amine, also known as TFMA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TFMA is a fluorinated amine that has a unique structure, making it a valuable tool for studying biological systems and developing new drugs.
Mechanism of Action
(2S)-3,3,4,4-Tetrafluoro-2-methylbutan-1-amine acts as a ligand for GPCRs, specifically the adrenergic receptors. It binds to the receptor and activates downstream signaling pathways, leading to various physiological effects. (2S)-3,3,4,4-Tetrafluoro-2-methylbutan-1-amine has been shown to increase intracellular calcium levels and activate protein kinase C, leading to increased cell proliferation and survival.
Biochemical and Physiological Effects:
(2S)-3,3,4,4-Tetrafluoro-2-methylbutan-1-amine has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been found to increase cell proliferation and survival, induce apoptosis, and modulate neurotransmitter release. (2S)-3,3,4,4-Tetrafluoro-2-methylbutan-1-amine has also been shown to have anti-inflammatory effects and to protect against oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of using (2S)-3,3,4,4-Tetrafluoro-2-methylbutan-1-amine in lab experiments is its unique structure, which allows for the development of specific ligands for GPCRs. (2S)-3,3,4,4-Tetrafluoro-2-methylbutan-1-amine can also be used to study the function of adrenergic receptors, which are important targets for drug development. However, one limitation of using (2S)-3,3,4,4-Tetrafluoro-2-methylbutan-1-amine is its potential toxicity, which can affect experimental results and limit its use in certain assays.
Future Directions
There are several future directions for research involving (2S)-3,3,4,4-Tetrafluoro-2-methylbutan-1-amine. One area of interest is the development of new drugs targeting adrenergic receptors using (2S)-3,3,4,4-Tetrafluoro-2-methylbutan-1-amine as a pharmacological tool. Another area of interest is the use of (2S)-3,3,4,4-Tetrafluoro-2-methylbutan-1-amine in studying the role of neurotransmitters in the brain and developing new drugs for treating neurological disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of (2S)-3,3,4,4-Tetrafluoro-2-methylbutan-1-amine and its potential toxicity in vivo.
Synthesis Methods
(2S)-3,3,4,4-Tetrafluoro-2-methylbutan-1-amine can be synthesized using a multistep process starting with the reaction of 2-methyl-2-butene with hydrofluoric acid to produce 2,2,3,3-tetrafluorobutane. This is then reacted with lithium diisopropylamide to produce the desired product, (2S)-3,3,4,4-Tetrafluoro-2-methylbutan-1-amine.
Scientific Research Applications
(2S)-3,3,4,4-Tetrafluoro-2-methylbutan-1-amine has been used in various scientific research applications, including drug discovery, chemical biology, and neuroscience. It has been found to have potential as a pharmacological tool for studying the function of G protein-coupled receptors (GPCRs), which are important targets for drug development. (2S)-3,3,4,4-Tetrafluoro-2-methylbutan-1-amine can also be used to study the role of neurotransmitters in the brain and to develop new drugs for treating neurological disorders.
properties
IUPAC Name |
(2S)-3,3,4,4-tetrafluoro-2-methylbutan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F4N/c1-3(2-10)5(8,9)4(6)7/h3-4H,2,10H2,1H3/t3-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBUCUDYDRQTERV-VKHMYHEASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C(C(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)C(C(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9F4N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-3,3,4,4-Tetrafluoro-2-methylbutan-1-amine |
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